

# An In-Depth Technical Guide to 4-(Iodomethyl)-2phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249

Get Quote

CAS Number: 78359-00-9

This technical guide provides a comprehensive overview of **4-(lodomethyl)-2-phenylthiazole**, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific detailed studies on this particular molecule are limited, this guide synthesizes available data and provides insights based on the well-established chemistry of the phenylthiazole scaffold.

## **Chemical and Physical Properties**

**4-(lodomethyl)-2-phenylthiazole** is a solid, and its key properties are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value
CAS Number	78359-00-9
Molecular Formula	C <sub>10</sub> H <sub>8</sub> INS
Molecular Weight	301.15 g/mol
Appearance	Solid
Storage Conditions	Store in a cool, dry, well-ventilated area



## **Synthesis and Experimental Protocols**

While a specific, published experimental protocol for the synthesis of **4-(lodomethyl)-2-phenylthiazole** is not readily available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted thiazoles. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4] A likely two-step synthesis is outlined below.

Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting thiobenzamide with a suitable  $\alpha$ -halo-ketone, such as 1,3-dichloroacetone, followed by hydrolysis.

Representative Experimental Protocol:

- To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1 equivalents).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-phenylthiazole.

Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is a standard transformation in organic synthesis and can be achieved using various iodinating agents. A common method is the Appel reaction, using iodine and triphenylphosphine.

Representative Experimental Protocol:



- Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add iodine (1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, **4-(lodomethyl)-2-phenylthiazole**, is then purified by column chromatography on silica gel.



Thiobenzamide

1,3-Dihydroxyacetone

Reflux in Ethanol

4-(Hydroxymethyl)-2-phenylthiazole

Appel Reaction (DCM, 0°C to rt)

4-(Iodomethyl)-2-phenylthiazole

Step 1: Hantzsch Thiazole Synthesis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for **4-(lodomethyl)-2-phenylthiazole**.

### **Reactivity and Applications in Drug Development**

The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a wide variety of molecular scaffolds.

Given the broad spectrum of biological activities reported for phenylthiazole derivatives, **4- (lodomethyl)-2-phenylthiazole** serves as a key building block for the synthesis of novel



therapeutic agents. The phenylthiazole core is found in drugs with diverse applications, including antifungal, antiviral, and anticancer treatments.[5][6][7][8]

### **Biological Activity of Phenylthiazole Derivatives**

While there is no specific biological data for **4-(lodomethyl)-2-phenylthiazole**, the broader class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range of biological activities.

Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][12]

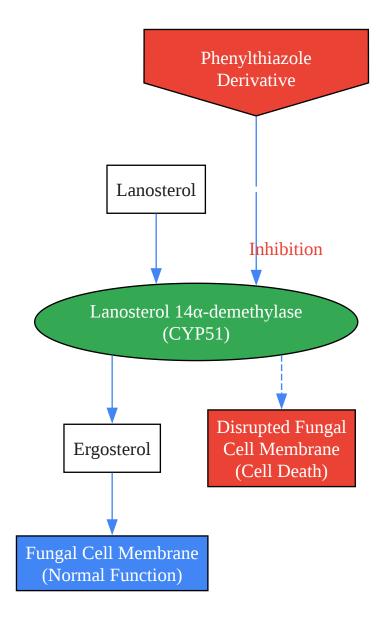
Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents.[13][14][15][16] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[17] The specific mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.

Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral replication, particularly against flaviviruses.[7][8] These compounds can target viral proteins, such as the envelope (E) protein, interfering with the viral life cycle.

## Signaling Pathway: Inhibition of Fungal CYP51

The following diagram illustrates the generalized signaling pathway for the antifungal activity of phenylthiazole derivatives that act as CYP51 inhibitors.





Click to download full resolution via product page

Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are representative and have not been optimized for **4- (lodomethyl)-2-phenylthiazole**. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Investigation of Phenylthiazole Antiflaviviral Agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of phenylthiazole antiflaviviral agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking PMC [pmc.ncbi.nlm.nih.gov]



- 16. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8725249#4-iodomethyl-2-phenylthiazole-cas-number-78359-00-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com